molecular formula C18H24N2O4 B13822015 (R)-N-(1-(isoxazol-5-yl)-3-methylpentan-3-yl)-2,6-dimethoxybenzamide

(R)-N-(1-(isoxazol-5-yl)-3-methylpentan-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B13822015
M. Wt: 332.4 g/mol
InChI Key: YJOSPMGLXGJELS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Isoxaben undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Isoxaben has a wide range of scientific research applications:

Mechanism of Action

Isoxaben exerts its herbicidal effects by inhibiting cellulose biosynthesis in higher plants. It targets the cellulose synthase complex, specifically binding to the catalytic subunits CESA3 and CESA6. This inhibition disrupts the formation of cellulose microfibrils, leading to weakened cell walls and ultimately causing plant death .

Comparison with Similar Compounds

Isoxaben is part of a group of cellulose biosynthesis inhibitors (CBIs). Similar compounds include:

  • Quinoxyphen
  • AE F150944
  • CGA 325’615
  • Thaxtomin A
  • CESTRIN
  • Acetobixan

Compared to these compounds, isoxaben is unique in its specific binding to CESA3 and CESA6, making it particularly effective against certain broadleaf weeds .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-methyl-1-(1,2-oxazol-5-yl)pentan-3-yl]benzamide

InChI

InChI=1S/C18H24N2O4/c1-5-18(2,11-9-13-10-12-19-24-13)20-17(21)16-14(22-3)7-6-8-15(16)23-4/h6-8,10,12H,5,9,11H2,1-4H3,(H,20,21)

InChI Key

YJOSPMGLXGJELS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC1=CC=NO1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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